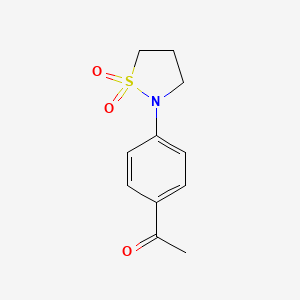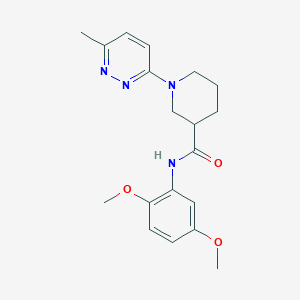![molecular formula C8H19NO3 B2680775 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol CAS No. 1694210-96-2](/img/structure/B2680775.png)
2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol, also known as AEE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEE is a colorless liquid that is soluble in water and organic solvents. It is commonly used as a solvent and a surfactant in the chemical industry. In
Scientific Research Applications
Catalytic Activity and Surface Chemistry
- Catalysis and Surface Reactions : Studies have explored the catalytic activities of transition aluminas in the dehydration of ethanol, revealing the complex surface chemistry involved in transforming ethanol into ethylene with high selectivity. The research highlights the role of surface ethoxy groups as intermediate species, offering insights into the potential catalytic applications of ethoxy-related compounds (Phung et al., 2014).
Ethoxylation and Material Science
- Shrinkage-Reducing Admixtures : Ethoxylation, a chemical process, has been utilized to synthesize shrinkage-reducing admixtures (SRAs) for cementitious materials. This research demonstrates the application of ethoxy compounds in reducing the free drying shrinkage rate of mortar and concrete, showcasing the impact of chemical modifications on material properties (Rong-bing & Jian, 2005).
Environmental Safety and Surfactant Analysis
- Alcohol Ethoxylates in Sewage Treatment : The environmental behavior and treatment efficacy of alcohol ethoxylates, a class of nonionic surfactants to which ethoxy-related compounds belong, have been studied. This research offers a comprehensive analysis of their removal and environmental exposure through sewage treatment processes in the U.S., providing critical data for assessing environmental risks associated with these compounds (Morrall et al., 2006).
Properties
IUPAC Name |
2-[2-[2-(ethylamino)ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-2-9-3-5-11-7-8-12-6-4-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWNPCKJRXVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
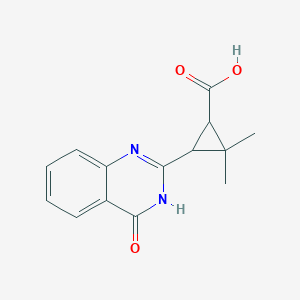
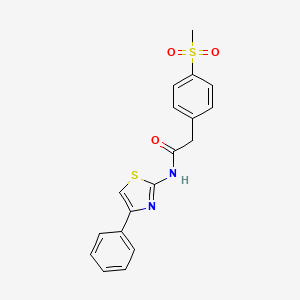
![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)
![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2680701.png)
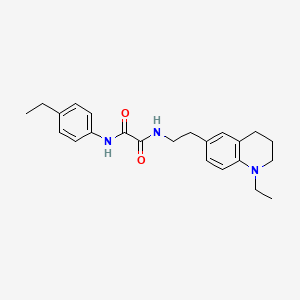
![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)
![6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2680707.png)
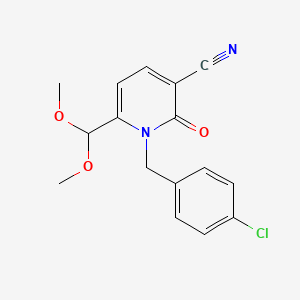
![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2680711.png)

